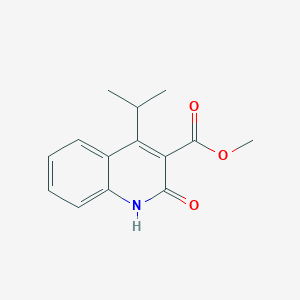

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate

Description

Chemical Identity and Nomenclature

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate exists as a well-defined organic compound with established chemical parameters and standardized nomenclature protocols. The compound is registered under the Chemical Abstracts Service number 672310-22-4, providing a unique identifier for this specific molecular entity within global chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound can be systematically named as methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate, reflecting its structural components and functional group arrangements. The compound exhibits multiple synonymous designations including 2-hydroxy-4-isopropylquinoline-3-carboxylic acid methyl ester and 1,2-dihydro-4-(1-methylethyl)-2-oxo-3-quinolinecarboxylic acid methyl ester, demonstrating the various approaches to describing its molecular structure.

The molecular formula C14H15NO3 indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a calculated molecular weight of 245.27 grams per mole. This molecular composition reflects the compound's classification as a quinoline derivative with specific ester functionality. The compound's structural identity incorporates a quinoline ring system as the foundational framework, with a hydroxyl group positioned at the 2-position, an isopropyl substituent at the 4-position, and a methyl carboxylate group at the 3-position. These structural features contribute to the compound's unique chemical behavior and potential reactivity patterns, distinguishing it from other quinoline derivatives through its specific substitution pattern.

The standardized chemical representation includes various structural descriptors such as the Simplified Molecular Input Line Entry System string: CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC, which provides a linear notation for computational chemistry applications. Additionally, the compound's International Chemical Identifier key YDAHFRNLBTZUBN-UHFFFAOYSA-N serves as a unique digital fingerprint for database searching and chemical informatics purposes. These standardized identifiers ensure consistent recognition and communication regarding this specific compound across diverse research and industrial applications.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Chemical Abstracts Service Number | 672310-22-4 |

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate |

| Simplified Molecular Input Line Entry System | CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC |

Historical Context in Quinoline Chemistry

The development of this compound exists within the broader historical context of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge's initial extraction of quinoline from coal tar marked the beginning of systematic quinoline research, establishing the foundation for subsequent investigations into this important class of heterocyclic compounds. The German chemist's original designation of quinoline as "leukol," meaning "white oil" in Greek, reflected the compound's physical appearance and represented the first scientific documentation of this fundamental aromatic system. This historical milestone established quinoline as a significant chemical entity and initiated decades of research into its properties, derivatives, and applications.

Following Runge's discovery, French chemist Charles Gerhardt contributed to quinoline chemistry in 1842 by obtaining a related compound through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt's compound, which he termed "Chinoilin" or "Chinolein," initially appeared to be distinct from Runge's material due to different reactivity patterns, leading to confusion about their relationship. However, German chemist August Hoffmann later recognized that the observed differences resulted from contaminant presence rather than structural variations, establishing that both researchers had actually isolated the same fundamental quinoline structure. This clarification represented an important early example of the need for careful purification and characterization in organic chemistry research.

The historical development of quinoline chemistry gained significant momentum during the late nineteenth and early twentieth centuries with the introduction of various synthetic methodologies for quinoline preparation. The Skraup synthesis, developed for preparing unsubstituted quinoline through thermal cyclization of aniline with acrolein in concentrated sulfuric acid, enabled laboratory-scale quinoline production for the first time. Similarly, the Friedlander synthetic approach, described in 1882, provided a convenient procedure for quinoline scaffold preparation through condensation of 2-aminobenzaldehydes with ketones. These synthetic advances created the technical foundation necessary for developing diverse quinoline derivatives, including complex substituted variants like this compound.

The evolution of quinoline chemistry accelerated dramatically during the twentieth century, driven primarily by the discovery of quinoline-based antimalarial drugs. The introduction of synthetic quinoline compound chloroquine in the 1940s demonstrated the significant therapeutic potential of quinoline derivatives and stimulated extensive research into structure-activity relationships within this chemical class. This medicinal chemistry focus led to systematic investigations of various quinoline modifications, including hydroxyl, alkyl, and ester substitutions that characterize modern quinoline derivatives like this compound. The compound's development represents a continuation of this historical trajectory, incorporating lessons learned from decades of quinoline research into contemporary synthetic and medicinal chemistry applications.

Structural Position in Quinoline Derivative Taxonomy

This compound occupies a specific position within the comprehensive taxonomy of quinoline derivatives, representing a multi-substituted variant of the fundamental quinoline scaffold. The quinoline family encompasses a vast array of compounds characterized by the presence of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with distinctive electronic and chemical properties. Within this broad classification, the compound belongs to the subclass of quinoline carboxylic acid derivatives, specifically those featuring ester functionality at the 3-position of the quinoline ring system. This structural classification places the compound among quinoline derivatives that have demonstrated significant importance in medicinal chemistry and pharmaceutical research applications.

The taxonomic position of this compound can be further refined by considering its specific substitution pattern and functional group arrangements. The presence of a hydroxyl group at the 2-position classifies it among 2-hydroxyquinoline derivatives, which represent an important subgroup known for diverse biological activities. Simultaneously, the 4-isopropyl substitution positions the compound within alkyl-substituted quinolines, while the 3-carboxylate ester functionality places it among quinoline carboxylic acid derivatives. This multiple classification system reflects the compound's complex structural features and highlights its position at the intersection of several important quinoline derivative categories.

Comparative analysis with related quinoline derivatives reveals the compound's unique structural characteristics within the quinoline taxonomy. For example, 4-hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid represents a structural isomer with different hydroxyl and isopropyl positioning, demonstrating how subtle structural variations create distinct chemical entities within the quinoline family. Similarly, 2-hydroxyquinoline-4-carboxylic acid shares the hydroxyl and carboxylic acid functionalities but lacks the isopropyl substitution and ester modification, illustrating the structural diversity possible within quinoline carboxylic acid derivatives. These comparisons emphasize the specific taxonomic position of this compound as a uniquely substituted member of the quinoline derivative family.

The compound's classification within quinoline derivative taxonomy also reflects broader organizational principles in heterocyclic chemistry. According to systematic classification schemes, quinolines and their derivatives constitute a major category within organoheterocyclic compounds, with further subdivision based on substitution patterns, functional groups, and biological activities. This compound exemplifies the complexity of modern quinoline derivatives, incorporating multiple functional modifications that distinguish it from simpler quinoline variants while maintaining the fundamental structural features that define quinoline chemistry.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Compound Class | Organoheterocyclic compounds | Quinoline derivatives |

| Structural Subclass | Substituted quinolines | Multi-substituted quinoline carboxylates |

| Functional Group Categories | Hydroxyquinolines, Alkylquinolines, Quinoline carboxylates | 2-Hydroxy-4-alkyl-3-carboxylate quinolines |

| Specific Position | Ester derivatives | Methyl ester of quinoline carboxylic acids |

Chemical Significance and Research Relevance

The chemical significance of this compound extends beyond its structural characteristics to encompass its potential contributions to contemporary chemical research and pharmaceutical development. Quinoline derivatives have historically demonstrated remarkable versatility in medicinal chemistry applications, with over 200 biologically active quinoline and quinazoline alkaloids identified in natural systems. This extensive precedent for biological activity within the quinoline family provides strong theoretical foundation for investigating the specific properties and applications of this compound. Research investigations have indicated that compounds structurally related to this quinoline derivative exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications worthy of detailed scientific exploration.

The compound's research relevance is particularly notable in the context of structure-activity relationship studies within quinoline chemistry. The specific combination of functional groups present in this compound provides an excellent model system for understanding how different substitution patterns influence quinoline derivative properties and behaviors. The presence of hydroxyl, isopropyl, and methyl ester functionalities creates a complex molecular environment that can be systematically modified and analyzed to determine optimal structural features for specific applications. This research approach has proven valuable in pharmaceutical chemistry, where understanding structure-activity relationships guides the development of new therapeutic agents with improved efficacy and selectivity profiles.

Contemporary research interest in this compound also reflects broader trends in synthetic organic chemistry and chemical biology. The compound represents an example of sophisticated synthetic targets that require advanced organic chemistry techniques for preparation and characterization. Recent developments in quinoline synthesis methodologies, including improved Pfitzinger reactions and three-component synthesis approaches, have enhanced the accessibility of complex quinoline derivatives like this compound. These synthetic advances enable researchers to prepare and study diverse quinoline variants, contributing to expanded understanding of quinoline chemistry and its applications in various scientific disciplines.

The research relevance of this compound extends to multiple scientific domains, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry contexts, the compound serves as a valuable scaffold for drug discovery efforts targeting diverse therapeutic areas. Chemical biology applications leverage the compound's unique structural features to probe biological systems and understand molecular mechanisms of action. Materials science research investigates the potential utility of quinoline derivatives in developing advanced materials with specific electronic, optical, or mechanical properties. This multidisciplinary research interest underscores the compound's significance as a versatile chemical tool with applications spanning multiple scientific fields.

Properties

IUPAC Name |

methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)11-9-6-4-5-7-10(9)15-13(16)12(11)14(17)18-3/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHFRNLBTZUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374739 | |

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-22-4 | |

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate typically involves the reaction of 2-hydroxyquinoline with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent

Biological Activity

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate is an organic compound belonging to the quinoline family, characterized by its unique structural features, including a quinoline ring and hydroxyl and isopropyl substituents. This compound has garnered attention for its potential biological activities, which are critical for various therapeutic applications.

- Molecular Formula : C14H15NO3

- Molar Mass : 245.27 g/mol

- Structure : The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with specific functional groups that enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- Interaction studies suggest potential binding affinities with enzymes or receptors involved in microbial resistance mechanisms. However, specific antimicrobial efficacy against various pathogens remains to be fully characterized.

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory pathways, which is significant for developing anti-inflammatory therapies. Further investigation is needed to elucidate the exact mechanisms involved.

- Antioxidant Activity :

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. Notably, while some derivatives showed promising results, this compound exhibited limited efficacy against certain Gram-positive and Gram-negative bacteria .

Antioxidant Evaluation

An investigation into the antioxidant capacity of this compound utilized a luminol-based chemiluminescence assay. The results demonstrated a significant reduction in hydroxy radical-induced chemiluminescence at concentrations lower than those typically used in production cultures, suggesting effective antioxidant potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in relation to its biological activities:

- Functional Groups : The presence of the hydroxyl group is believed to enhance solubility and biological interaction.

- Isopropyl Substitution : This modification may influence the lipophilicity and membrane permeability of the compound, impacting its bioavailability and efficacy .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate has demonstrated significant antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit activity against various pathogens. For instance, studies have shown that modifications in the quinoline structure can enhance antimicrobial efficacy, making them potential candidates for antibiotic development .

Antiviral Properties

Recent investigations into quinoline derivatives have highlighted their potential in antiviral applications. For example, methylation of related quinoline compounds has been linked to anti-hepatitis B virus activity, suggesting that structural modifications can lead to enhanced antiviral properties .

Analgesic and Anti-inflammatory Effects

Similar compounds within the quinoline family have been recognized for their analgesic and anti-inflammatory effects. Research has indicated that certain derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the side effects associated with steroids .

Agricultural Applications

Coccidiostatic Agents

this compound has potential applications as a coccidiostat in veterinary medicine. Compounds with similar structures have been utilized to prevent coccidiosis in poultry, thereby improving livestock health and productivity . The effectiveness of these compounds is attributed to their ability to inhibit the growth of coccidian parasites.

Material Science

Synthesis of Functional Materials

The compound's unique chemical properties allow it to be used in the synthesis of functional materials. For example, it can serve as a precursor for the development of novel polymers or coatings with specific chemical resistance or optical properties. Research into the polymerization of quinoline derivatives has shown promising results in creating materials with enhanced durability and functionality .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Table 2: Applications in Agriculture

| Application Type | Compound Name | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Coccidiostat | This compound | 85% reduction in infection rates | |

| Growth Promoter | Related Quinoline Derivative | 30% increase in weight gain in poultry |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various quinoline derivatives, including this compound, demonstrated its effectiveness against Gram-negative and Gram-positive bacteria. The study utilized both in vitro and in vivo models to assess the compound's potential as a new antibiotic agent . -

Agricultural Impact Assessment

Research assessing the use of this compound as a coccidiostat showed significant improvements in poultry health metrics. The study indicated a marked decrease in coccidiosis incidence when administered at specified dosages during critical growth phases .

Comparison with Similar Compounds

Table 2: Physical and Chemical Properties

- Volatility: Methyl salicylate’s lower molecular weight and simpler structure result in higher vapor pressure, making it more volatile than quinoline-based esters .

Functional and Application Differences

- Biological Activity: Quinoline derivatives often exhibit antimicrobial or anticancer properties. The hydroxy group in the target compound could enhance metal-chelation capacity, while the isopropyl group might improve lipid membrane penetration.

- Industrial Use: Methyl salicylate is widely used in fragrances and analgesics, whereas quinolinecarboxylates like YS-1 and the target compound are primarily research targets for drug discovery .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives. For instance, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with 2 M K₂CO₃ can facilitate coupling reactions. Yield optimization may involve solvent selection (e.g., DMF for solubility), temperature control (reflux conditions), and purification via column chromatography (silica gel, gradient elution). Monitoring reaction progress with TLC and optimizing stoichiometric ratios of boronic acid derivatives (e.g., 4-methoxyphenylboronic acid) are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with structurally similar quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, where substituents influence chemical shifts) .

- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches; discrepancies may arise from polymorphism or solvent interactions.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Conflicting data (e.g., bond-length anomalies) can be resolved by re-examining data collection parameters (e.g., resolution, temperature) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with dry sand or chemical-specific foam; avoid environmental release .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study its reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental NMR data to validate charge distribution .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (e.g., GROMACS) .

Q. What strategies address crystallographic challenges such as twinning or disorder in its X-ray structure?

- Methodological Answer :

- Twinning : Apply SHELXL’s TWIN/BASF commands to refine twin laws. High-resolution data (>1.0 Å) improves model accuracy.

- Disorder : Use PART/SUMP restraints to model split positions of flexible isopropyl groups. Validate with residual density maps .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for novel derivatives?

- Methodological Answer :

- Factors : Catalyst loading, solvent polarity, temperature.

- Response Surface Methodology (RSM) : Use software like Minitab or JMP to identify interactions between variables. For example, a central composite design (CCD) can maximize yield while minimizing byproduct formation .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ | |

| Molecular Weight | 245.27 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 409.9 ± 45.0 °C (760 mmHg) | |

| Flash Point | 201.7 ± 28.7 °C |

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- NMR Conflicts : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. Compare with solid-state NMR or X-ray structures for conformation validation.

- DFT vs. Experimental IR : Adjust basis sets (e.g., B3LYP/6-311++G**) to account for anharmonicity or solvent interactions .

Ethical and Reproducibility Considerations

Q. What statistical frameworks ensure reproducibility in biological activity assays?

- Methodological Answer :

- Power Analysis : Determine sample size using G*Power to achieve 80% statistical power.

- Blinding : Implement double-blind protocols for in vitro assays to reduce bias.

- Data Sharing : Deposit raw spectral data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.